molecular formula C18H26ClN3O6 B3947452 Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

Cat. No.: B3947452
M. Wt: 415.9 g/mol
InChI Key: OMMODNLWXUFPBN-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a nitroaniline moiety, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the nitroaniline group and the ester functional group. Common reagents used in these reactions include ethyl chloroformate, piperidine, and 2-methoxy-5-nitroaniline. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrochloric acid, sodium hydroxide.

    Substitution: Sodium methoxide, methyl iodide.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the carboxylic acid derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The nitroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-methoxy-5-nitroanilino)-2-butenoate
  • Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]-3-piperidinecarboxylate

Uniqueness

Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6.ClH/c1-3-27-18(23)13-5-4-9-20(12-13)10-8-17(22)19-15-11-14(21(24)25)6-7-16(15)26-2;/h6-7,11,13H,3-5,8-10,12H2,1-2H3,(H,19,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMODNLWXUFPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
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Ethyl 1-[3-(2-methoxy-5-nitroanilino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride

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